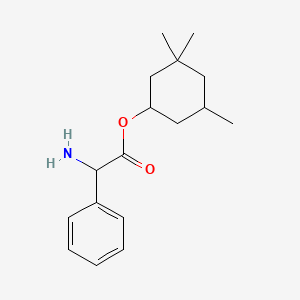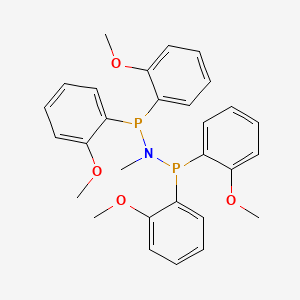
Methylbis(di(2-methoxyphenyl)phosphino)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbis(di(2-methoxyphenyl)phosphino)amine is a chemical compound with the molecular formula C29H31NO4P2 and a molecular weight of 519.51 g/mol . It is known for its unique structure, which includes two methoxyphenyl groups attached to a phosphinoamine core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylbis(di(2-methoxyphenyl)phosphino)amine typically involves the reaction of di(2-methoxyphenyl)phosphine with methylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane to facilitate the reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylbis(di(2-methoxyphenyl)phosphino)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinoamines. These products have diverse applications in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
Methylbis(di(2-methoxyphenyl)phosphino)amine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Methylbis(di(2-methoxyphenyl)phosphino)amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It can also interact with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Methylbis(di(2-methoxyphenyl)phosphino)amine can be compared with other similar compounds, such as:
Di(2-methoxyphenyl)phosphine: Lacks the methylamine group, resulting in different chemical properties and reactivity.
Methylbis(di(2-chlorophenyl)phosphino)amine: Contains chlorophenyl groups instead of methoxyphenyl groups, leading to different reactivity and applications.
Methylbis(di(2-methylphenyl)phosphino)amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Eigenschaften
Molekularformel |
C29H31NO4P2 |
|---|---|
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
N,N-bis[bis(2-methoxyphenyl)phosphanyl]methanamine |
InChI |
InChI=1S/C29H31NO4P2/c1-30(35(26-18-10-6-14-22(26)31-2)27-19-11-7-15-23(27)32-3)36(28-20-12-8-16-24(28)33-4)29-21-13-9-17-25(29)34-5/h6-21H,1-5H3 |
InChI-Schlüssel |
DBVIHXLHIOWLKT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(P(C1=CC=CC=C1OC)C2=CC=CC=C2OC)P(C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


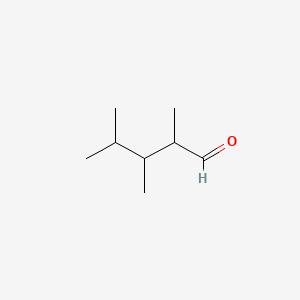

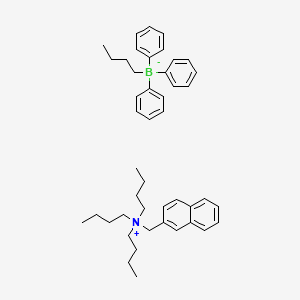
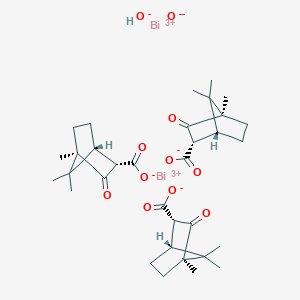
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
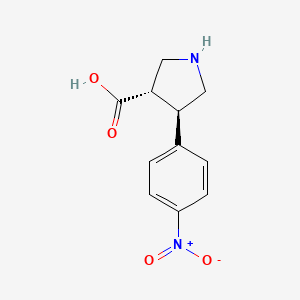
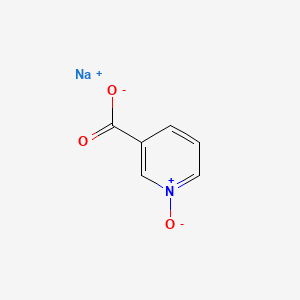


![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
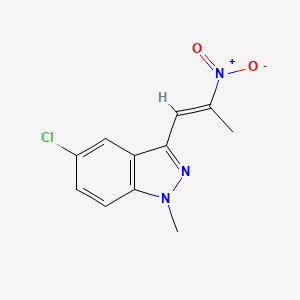
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
